molecular formula C8H9BrClF2N B1487169 1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride CAS No. 2231673-01-9

1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride

Cat. No.: B1487169
CAS No.: 2231673-01-9
M. Wt: 272.52 g/mol
InChI Key: GXHYXMIFSQSCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride is a chiral organic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a bromo-difluorophenyl ring system, a versatile scaffold for constructing more complex molecules. The specific stereochemistry and halogen substitution pattern make it a valuable precursor in the synthesis of potential pharmacologically active compounds . As a building block, its primary research applications include serving as a key intermediate in the development of novel monoamine reuptake inhibitors and in the synthesis of 1,2,4-oxadiazole derivatives, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities . The presence of both bromine and fluorine atoms on the aromatic ring offers multiple vectors for further functionalization via cross-coupling reactions, while the ethanamine moiety can be incorporated into larger molecular frameworks. Researchers utilize this compound to explore new chemical space in the development of candidates for various therapeutic areas. The compound is provided as the hydrochloride salt to enhance its stability and handling properties. Handle with appropriate precautions in a controlled laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-bromo-3,4-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c1-4(12)5-2-3-6(10)8(11)7(5)9;/h2-4H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHYXMIFSQSCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231673-01-9
Record name Benzenemethanamine, 2-bromo-3,4-difluoro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2231673-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8BrF2N·HCl
  • Molecular Weight : 252.52 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is a phenethylamine derivative that may exhibit activity as a monoamine neurotransmitter modulator. Its structural features suggest potential interactions with serotonin (5-HT) receptors and possibly dopamine receptors, which are critical in mood regulation and neurological functions.

Antidepressant Effects

Research indicates that compounds similar to 1-(2-Bromo-3,4-difluorophenyl)ethanamine exhibit antidepressant-like effects in animal models. For instance, studies have shown that phenethylamines can increase serotonin levels in the brain, which is often correlated with improved mood and reduced anxiety .

Anticancer Properties

Preliminary studies have suggested that derivatives of phenethylamines can possess anticancer properties by inducing apoptosis in cancer cells. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines, including colon and breast cancer cells .

Antimicrobial Activity

There is evidence that halogenated phenethylamines exhibit antimicrobial properties. Compounds with bromine and fluorine substituents have been noted for their enhanced activity against bacterial strains due to increased lipophilicity and membrane penetration capabilities .

Case Studies and Research Findings

StudyFindings
Study on Antidepressant Activity Demonstrated significant reduction in depressive symptoms in mouse models treated with similar compounds, indicating potential for 5-HT receptor modulation .
Anticancer Screening Compounds structurally related to 1-(2-Bromo-3,4-difluorophenyl)ethanamine showed IC50 values below 20 µM against HCT-116 and T47D cancer cell lines .
Antimicrobial Activity Analysis Exhibited effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics like chloramphenicol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2-bromo-3,4-difluorophenyl)ethanamine hydrochloride and analogous compounds.

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Features
This compound Not explicitly listed in evidence Br (2), F (3,4) C₈H₉BrClF₂N ~268.5 (estimated) Bromine at ortho, two fluorines at meta/para positions; ethanamine backbone.
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride 1253792-97-0 Cl (3), F (2) C₈H₁₀Cl₂FN 222.08 Chlorine replaces bromine; fluorine at ortho; enantiomer-specific activity .
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine 1012305-33-7 Cl (3), F (4) C₈H₉ClFN 189.62 Lacks hydrochloride salt; chlorine and fluorine at meta/para positions .
1-(3,4-Difluorophenyl)ethanamine hydrochloride 321318-19-8 F (3,4) C₈H₁₀ClF₂N 209.62 No bromine; difluoro substitution at meta/para .
1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride 1909319-65-8 Br (4), F (2) C₈H₁₀BrClFN 254.53 Bromine at para, fluorine at ortho; higher lipophilicity than 3,4-difluoro analogs .
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride 2109874-10-2 Br (4), F (3) C₈H₁₀BrClFN 254.53 Enantiomer with bromine at para and fluorine at meta; stereochemistry impacts receptor binding .
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 1980086-47-2 Br (4), F (2,3) C₇H₇BrClF₂N 258.49 Methanamine backbone (shorter chain); bromine at para, difluoro at ortho/meta .
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride 2126161-33-7 Br (3), F (2,6) C₈H₉BrClF₂N 268.53 Ethylamine attached to benzene; bromine at meta, difluoro at ortho/para .

Key Observations:

Difluoro substitution at 3,4 positions enhances electron-withdrawing effects, which may stabilize negative charges in intermediates during synthetic reactions .

Backbone Variations :

  • Methanamine derivatives (e.g., CAS 1980086-47-2) have shorter alkyl chains, reducing hydrophobicity compared to ethanamine analogs .

Stereochemical Influence :

  • Enantiomers like (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride (CAS 2109874-10-2) exhibit distinct biological activities due to chiral recognition in enzyme binding pockets .

Physicochemical Properties :

  • The presence of bromine increases molecular weight and lipophilicity (logP), whereas additional fluorine atoms improve metabolic stability by resisting oxidative degradation .

Preparation Methods

Bromination Step

  • The starting material is typically a difluorinated phenyl compound such as 2,3- or 3,4-difluorotoluene or difluoroaniline derivatives.
  • Bromination is achieved using bromine or brominating agents under controlled conditions to selectively introduce bromine at the 2-position relative to the fluorines.
  • Reaction conditions include controlled temperature (often ambient to slightly elevated), and solvents such as carbon tetrachloride or other inert solvents may be used.
  • Photochemical activation (UV light) can be employed in some halogenation steps to improve selectivity and yield.

Amination Step

  • The brominated intermediate undergoes nucleophilic substitution with an amine source, typically ethylamine or ethanamine derivatives.
  • This step converts the bromo-substituted aromatic compound into the ethanamine derivative.
  • Reaction conditions usually involve mild heating and solvents such as ethanol or other polar aprotic solvents to facilitate nucleophilic substitution.

Hydrochloride Salt Formation

  • The free amine is reacted with hydrochloric acid to form the corresponding hydrochloride salt.
  • This step enhances the compound’s stability, solubility, and ease of purification.
  • Typically, the salt formation is performed by adding anhydrous HCl gas or aqueous HCl to a solution of the free amine, followed by crystallization.

Industrial and Laboratory Scale Production Insights

  • Industrial synthesis follows the same general route but optimizes parameters such as temperature, pressure, reagent ratios, and reaction time to maximize yield and purity.
  • Continuous flow reactors and automated systems are increasingly used to enhance scalability and reproducibility.
  • Control of reaction temperature (often 30–40 °C) and stoichiometry (e.g., 1:1 molar ratio of bromine to starting material) is critical for high yield and selectivity.
  • Use of solvents like carbon tetrachloride in halogenation and polar solvents in amination steps is common.

Case Study: Preparation of Related Difluorophenyl Ethanamine Hydrochlorides

While direct literature on 1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride is limited, closely related compounds such as 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride have well-documented synthetic routes that can be adapted. The process involves:

Step Reagents/Conditions Outcome Yield (%) Notes
Bromination Bromine or brominating agent, solvent, 30-40°C Introduction of bromine at 3-position 65-78 UV light may be used for activation
Amination Ethylamine, polar solvent, mild heating Formation of ethanamine derivative High Nucleophilic substitution
Hydrochloride salt HCl addition, crystallization Formation of hydrochloride salt Quantitative Improves stability and handling

This method ensures high purity and yield suitable for research and industrial use.

Summary Table of Preparation Parameters

Parameter Preferred Condition Effect on Outcome
Bromination Temperature 30–40 °C Highest yield and selectivity
Bromine Ratio 1:1 (bromine:starting material) Optimal for yield
Solvent Carbon tetrachloride or similar Enhances bromination efficiency
Amination Reagent Ethylamine or ethanamine Efficient nucleophilic substitution
Salt Formation HCl addition, room temperature Quantitative salt formation
Reaction Time 3–5 hours (bromination), variable for amination Sufficient for complete conversion

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and structural integrity. Fluorine chemical shifts are particularly sensitive to electronic environment changes .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₉BrClF₂N, expected 272.52 g/mol) .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and halogens .

Advanced Tip : Couple with X-ray crystallography if single crystals are obtainable for absolute configuration determination.

What are the optimal storage conditions to ensure compound stability?

Basic Research Question

  • Short-term : Store at -4°C for 1–2 weeks in airtight, light-protected vials .
  • Long-term : Maintain at -20°C in desiccated environments to prevent hydrolysis or thermal degradation .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption.

How can regioselectivity challenges during halogenation steps be addressed?

Advanced Research Question

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination/fluorination to desired positions .
  • DAST Optimization : Adjust reaction temperature and stoichiometry to favor mono- or di-fluorination, as demonstrated in analogous syntheses .
  • Computational Modeling : Use DFT calculations to predict reactive sites and optimize reaction conditions .

What strategies mitigate side reactions during amine hydrochloride salt formation?

Advanced Research Question

  • pH Control : Maintain acidic conditions (pH < 2) during hydrogenation to prevent unwanted dimerization or oxidation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reduce byproduct formation .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate high-purity product .

How is this compound utilized as a building block in medicinal chemistry?

Advanced Research Question

  • CNS Drug Development : The primary amine group facilitates coupling with carboxylic acids or carbonyls to generate amide/prodrug derivatives targeting neurotransmitter receptors .
  • Enzyme Inhibitors : Modify the bromo-difluorophenyl moiety to enhance binding affinity for kinase or protease active sites, as seen in structurally related inhibitors .
  • SAR Studies : Systematic substitution of fluorine or bromine atoms can elucidate structure-activity relationships for optimizing pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride
Reactant of Route 2
1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.